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molecular formula C6H7NO3 B082512 3-Ethylisoxazole-5-carboxylic acid CAS No. 14633-21-7

3-Ethylisoxazole-5-carboxylic acid

Cat. No. B082512
M. Wt: 141.12 g/mol
InChI Key: WHBIWWYTGXQXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999981B2

Procedure details

A 0.25 M solution of SEM-Boc protected aminopyrrolopyrazole, E1(III-2) was prepared using anhydrous DMF as solvent. A 0.25 M solution of 3-ethylisoxazole-5-carboxylic acid was prepared using anhydrous DMF as solvent. A fresh 0.5 M solution of o-(7-azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyl uronium hexafluorophosphate (HATU) was prepared in anhydrous DMF. To the reaction tube were added 320 L (0.08 mmol, 1 equiv, 0.25M) of the 3-ethylisoxazole-5-carboxylic acid DMF solution prepared, 320 μL (0.080 mmol, 1 equiv, 0.25M) of SEM-Boc protected aminopyrrolopyrazole DMF solution prepared, and 40 μL (0.288 mmol, 3.6 equiv) neat TEA followed by the 160 μL (0.080 mmol, 1 equiv) of the HATU DMF solution. The reaction mixtures were stirred at 60° C. for 16 h. Then the tube was allowed to cool to room temperature. The solvents and volatiles from the tubes were removed in vacuo. To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH. After the tube was covered with Parafilm, the covered test tube was vigorously shaken until all residues have dissolved or the mixtures are completely homogenized. The agitation was stopped and the phases were allowed to separate completely. The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube. EtOAc (0.5 mL) was added to the tube and extracted the organic layers after the agitation of the mixtures and these procedures were repeated twice. The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they were dry. To the residue was added 0.6 mL (2.4 mmol, 30 equiv) of 4M HCl in dioxane and the mixtures were stirred at room temperature for 2 h. Then the solvent, volatiles and HCl from the tube were removed in vacuo. To the residue were added 500 μL anhydrous DMA, 70 μL neat DIPEA (0.400 mmol, 5 equiv.). A 0.25 M solution of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride, E1(VI), in anhydrous CH2Cl2 was prepared.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
70 μL
Type
reactant
Reaction Step Five
Name
Quantity
500 μL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
SEM-Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
aminopyrrolopyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-ethylisoxazole-5-carboxylic acid DMF
Quantity
320 L
Type
reactant
Reaction Step Ten
Name
SEM-Boc
Quantity
320 μL
Type
reactant
Reaction Step Eleven
Name
aminopyrrolopyrazole DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
TEA
Quantity
40 μL
Type
reactant
Reaction Step Thirteen
Name
HATU DMF
Quantity
160 μL
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]([O:11]C(C)(C)C)=[O:10])[O:2]CC[Si](C)(C)C.NC1N=[N:19][C:20]2[C:21]=1N=[CH:23][CH:24]=2.NC1N=NC2C=1N=CC=2.CN(C=O)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN(C=O)C.Cl.CCN(C(C)C)C(C)C.C[C@H]1CN2CCC[C@H]2CN1C(Cl)=O>CN(C=O)C.O1CCOCC1.C(Cl)Cl.CC(N(C)C)=O>[CH2:24]([C:20]1[CH:21]=[C:1]([C:9]([OH:11])=[O:10])[O:2][N:19]=1)[CH3:23] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1N(C[C@H]2N(C1)CCC2)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
70 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 μL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
SEM-Boc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC[Si](C)(C)C)C(=O)OC(C)(C)C
Step Nine
Name
aminopyrrolopyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=NC=2C1N=CC2
Step Ten
Name
3-ethylisoxazole-5-carboxylic acid DMF
Quantity
320 L
Type
reactant
Smiles
Step Eleven
Name
SEM-Boc
Quantity
320 μL
Type
reactant
Smiles
C(OCC[Si](C)(C)C)C(=O)OC(C)(C)C
Step Twelve
Name
aminopyrrolopyrazole DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=NC=2C1N=CC2.CN(C)C=O
Step Thirteen
Name
TEA
Quantity
40 μL
Type
reactant
Smiles
Step Fourteen
Name
HATU DMF
Quantity
160 μL
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F.CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
were stirred at 60° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvents and volatiles from the tubes were removed in vacuo
ADDITION
Type
ADDITION
Details
To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH
STIRRING
Type
STIRRING
Details
the covered test tube was vigorously shaken until all residues
DISSOLUTION
Type
DISSOLUTION
Details
have dissolved
STIRRING
Type
STIRRING
Details
the mixtures are completely homogenized
CUSTOM
Type
CUSTOM
Details
to separate completely
CUSTOM
Type
CUSTOM
Details
The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube
ADDITION
Type
ADDITION
Details
EtOAc (0.5 mL) was added to the tube
EXTRACTION
Type
EXTRACTION
Details
extracted the organic layers after the agitation of the mixtures
CUSTOM
Type
CUSTOM
Details
The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they
CUSTOM
Type
CUSTOM
Details
were dry
STIRRING
Type
STIRRING
Details
the mixtures were stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the solvent, volatiles and HCl from the tube were removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1=NOC(=C1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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